molecular formula C21H34BrNO B14707904 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide CAS No. 21100-34-5

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide

Cat. No.: B14707904
CAS No.: 21100-34-5
M. Wt: 396.4 g/mol
InChI Key: HBVVNVMAXNAIMK-UHFFFAOYSA-M
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Description

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is a quaternary ammonium compound. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure features a piperidinium core substituted with a cyclohexyl, a hydroxy, and a phenyl group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of cyclohexyl bromide with phenylpropanol in the presence of a base such as sodium hydroxide to form 3-cyclohexyl-3-hydroxy-3-phenylpropyl bromide.

    Quaternization Reaction: The intermediate is then reacted with 1-methylpiperidine in the presence of a suitable solvent like acetonitrile to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the phenyl ring, using reducing agents like lithium aluminum hydride.

    Substitution: The bromide ion can be substituted with other nucleophiles such as chloride or iodide under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halide exchange.

Major Products:

    Oxidation: 1-(3-Cyclohexyl-3-oxo-3-phenylpropyl)-1-methylpiperidinium bromide.

    Reduction: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium iodide.

    Substitution: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium chloride.

Scientific Research Applications

1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe in studying cellular processes.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide involves its interaction with cellular receptors and enzymes. The compound is known to bind to muscarinic acetylcholine receptors, inhibiting their activity. This leads to a reduction in the secretion of gastric acids and a decrease in gastrointestinal motility. The molecular targets include M1, M2, and M3 muscarinic receptors, and the pathways involved include the inhibition of adenylate cyclase and modulation of potassium channels.

Comparison with Similar Compounds

  • 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium iodide
  • 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpyrrolidinium chloride

Comparison: 1-(3-Cyclohexyl-3-hydroxy-3-phenylpropyl)-1-methylpiperidinium bromide is unique due to its specific piperidinium core, which imparts distinct chemical and biological properties. Compared to its pyrrolidinium analogs, the piperidinium compound exhibits different binding affinities and pharmacokinetic profiles, making it a valuable molecule for targeted applications in medicinal chemistry and drug development.

Properties

CAS No.

21100-34-5

Molecular Formula

C21H34BrNO

Molecular Weight

396.4 g/mol

IUPAC Name

1-cyclohexyl-3-(1-methylpiperidin-1-ium-1-yl)-1-phenylpropan-1-ol;bromide

InChI

InChI=1S/C21H34NO.BrH/c1-22(16-9-4-10-17-22)18-15-21(23,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20,23H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1

InChI Key

HBVVNVMAXNAIMK-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1)CCC(C2CCCCC2)(C3=CC=CC=C3)O.[Br-]

Origin of Product

United States

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